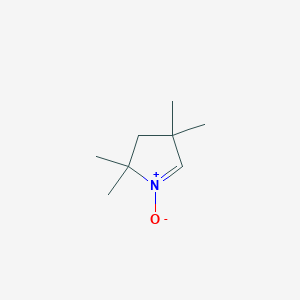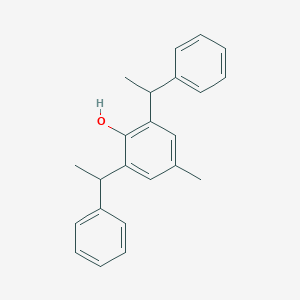
4-Methyl-2,6-bis(1-phenylethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,6-bis(1-phenylethyl)phenol, also known as BHT-Phenol, is a synthetic antioxidant commonly used in the food industry to prevent spoilage and rancidity of fats and oils. It is also used in cosmetics, pharmaceuticals, and plastics. BHT-Phenol is a phenolic compound that has been extensively studied for its antioxidant properties and its potential use in various fields of research.
Mecanismo De Acción
4-Methyl-2,6-bis(1-phenylethyl)phenol acts as an antioxidant by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. It also has the ability to regenerate other antioxidants, such as vitamin E, which further enhances its antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-2,6-bis(1-phenylethyl)phenol has been shown to have a variety of biochemical and physiological effects. It has been reported to modulate the expression of genes involved in oxidative stress, inflammation, and cell proliferation. It has also been shown to have anti-inflammatory and anti-apoptotic effects, as well as the ability to enhance immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-2,6-bis(1-phenylethyl)phenol has several advantages as a research tool, including its stability, low toxicity, and ease of use. However, it also has some limitations, including its potential to interfere with certain assays and its potential to act as a pro-oxidant under certain conditions.
Direcciones Futuras
There are several potential future directions for research on 4-Methyl-2,6-bis(1-phenylethyl)phenol. One area of interest is its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its potential use as a radioprotective agent. Additionally, further research is needed to fully understand the mechanisms underlying its antioxidant activity and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of 4-Methyl-2,6-bis(1-phenylethyl)phenol involves the reaction of 4-methyl-2,6-dinitrophenol with 1-phenylethanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. Other methods of synthesis have also been reported, including the use of different reducing agents and solvents.
Aplicaciones Científicas De Investigación
4-Methyl-2,6-bis(1-phenylethyl)phenol has been extensively studied for its antioxidant properties and its potential use in various fields of research. It has been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases including cancer, cardiovascular disease, and neurodegenerative disorders. 4-Methyl-2,6-bis(1-phenylethyl)phenol has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced oxidative damage.
Propiedades
Número CAS |
1817-68-1 |
|---|---|
Nombre del producto |
4-Methyl-2,6-bis(1-phenylethyl)phenol |
Fórmula molecular |
C23H24O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-methyl-2,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18,24H,1-3H3 |
Clave InChI |
QFCGHEBLSUPGPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |
Otros números CAS |
1817-68-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



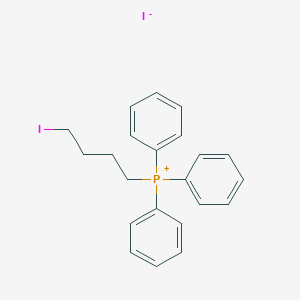
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)

![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
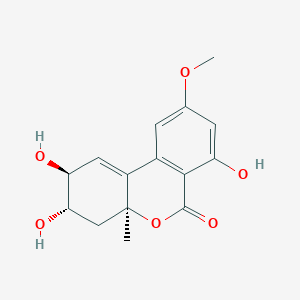
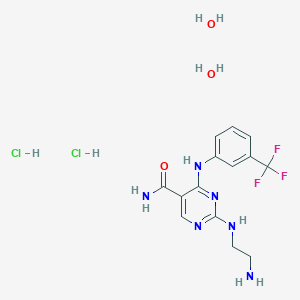

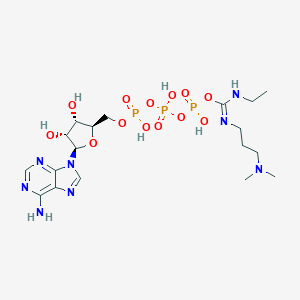
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
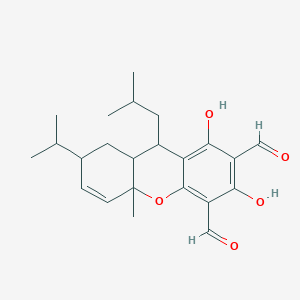
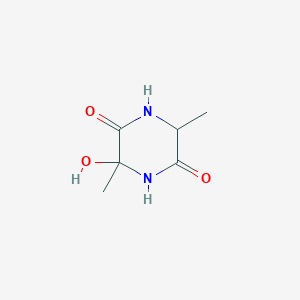
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
